molecular formula C9H20N2O B7986482 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Cat. No.: B7986482
M. Wt: 172.27 g/mol
InChI Key: SYHNFJKDIUFPOE-SECBINFHSA-N
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Description

2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol (CAS: 892294-03-0) is a chiral pyrrolidine derivative featuring an ethanolamine backbone. The compound’s structure includes a pyrrolidine ring substituted with a methyl group at the 1-position (R-configuration) and an ethylamino-ethanol side chain at the 3-position .

Properties

IUPAC Name

2-[ethyl-[(3R)-1-methylpyrrolidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHNFJKDIUFPOE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol typically involves the reaction of ethylamine with ®-1-methyl-3-pyrrolidinone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[Ethyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[Ethyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Ethyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol with analogs in terms of structural features, synthesis routes, and inferred pharmacological properties.

Stereoisomeric Analog: 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

  • Implications : Enantiomeric pairs often exhibit divergent binding affinities. For example, the R-configuration may favor interactions with specific G-protein-coupled receptors (GPCRs), while the S-form could show reduced activity or off-target effects .

Pyridine-Based Ethanolamine Derivatives

  • Example: 2-Amino-6-{(6-chloropyridin-3-yl)-methylamino}-...ethanol monosolvate (CAS: Not provided) .
  • Comparison: Core Structure: Replaces the pyrrolidine ring with a chloropyridinyl group. The chlorine substituent could improve metabolic stability but reduce solubility .

Ethylamino-Ethanol Derivatives with Aromatic Substituents

  • Examples: ZINC49754178 (2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol) . 2-(Ethyl(6-methoxy-3-nitropyridin-2-yl)amino)ethan-1-ol (CAS: 1424393-62-3) .
  • Methoxy and nitro groups on pyridine (CAS: 1424393-62-3) may modulate solubility and blood-brain barrier penetration .

Piperidine and Fluorinated Analogs

  • Example: 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide (CAS: Not provided) .
  • Comparison :
    • Structural Shift : Replaces pyrrolidine with a fluorinated piperidine ring.
    • Impact : The larger piperidine ring may alter steric hindrance, while fluorine enhances lipophilicity and bioavailability. Such modifications are common in CNS-targeting drugs to improve pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Synthesis Route
This compound Pyrrolidine R-1-methyl, ethylamino-ethanol ~214.3 0.5–1.2 Reductive amination
2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol Pyrrolidine S-1-methyl, ethylamino-ethanol ~214.3 0.5–1.2 Same as above
ZINC49754178 Benzene 4-nitrobenzyl, ethylamino-ethanol ~255.3 1.8–2.5 Nucleophilic substitution
5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno... Piperidine/Pyridine 4-fluoro, thienopyridine ~413.5 2.0–2.8 Cross-coupling

Key Findings and Implications

Stereochemistry Matters: The R-enantiomer of the target compound likely offers superior target engagement compared to the S-form, analogous to beta-blockers (e.g., propranolol) .

Aromatic vs.

Fluorination Strategy : Fluorinated piperidine derivatives (e.g., ) highlight a trend toward optimizing metabolic stability and CNS penetration .

Biological Activity

2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is significant in medicinal chemistry for its diverse biological activities. The specific configuration of the ethyl and methyl groups contributes to its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through:

  • Inhibition of Enzymes : Many pyrrolidine derivatives act as enzyme inhibitors, particularly affecting proteases and other enzymes involved in disease pathways.
  • Antimicrobial Activity : The presence of the pyrrolidine moiety has been linked to antibacterial and antifungal properties.

Antimicrobial Activity

The compound's potential antimicrobial activity has been highlighted in various studies. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

Pathogen Activity MIC (mg/mL)
Staphylococcus aureusModerate to high activity0.0048
Escherichia coliModerate activity0.0195
Bacillus subtilisModerate activity0.025

These results suggest that the compound may possess significant antibacterial properties, potentially making it a candidate for further development in treating bacterial infections.

Case Studies

  • SARS-CoV-2 Protease Inhibition : A study involving structurally related compounds demonstrated that certain pyrrolidine derivatives could inhibit the main protease of SARS-CoV-2, showcasing the potential of similar compounds in antiviral applications .
  • Anticonvulsant Activity : Another investigation into related pyrrolidine derivatives revealed antiseizure effects across multiple models, indicating a broader therapeutic potential beyond antimicrobial activity .
  • In Vitro Efficacy : In vitro tests have indicated that derivatives of this compound can inhibit various pathogens effectively, with some showing EC50 values in the nanomolar range, suggesting strong potency against viral replication .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of pyrrolidine derivatives. For instance, modifications to the ethyl or methyl groups can significantly enhance or reduce biological activity:

  • Substituent Effects : Variations in substituents on the pyrrolidine ring can lead to different levels of antimicrobial efficacy.
  • Bioavailability : Studies have shown that certain modifications improve the pharmacokinetics of these compounds, enhancing their absorption and stability in biological systems.

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